molecular formula C114H218O12 B12654188 D-Glucitol hexaisostearate CAS No. 93843-30-2

D-Glucitol hexaisostearate

Cat. No.: B12654188
CAS No.: 93843-30-2
M. Wt: 1780.9 g/mol
InChI Key: SVZVVNOCJMMFHU-GHSJRZJJSA-N
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Description

D-Glucitol hexaisostearate is a synthetic ester derived from D-glucitol (sorbitol), a sugar alcohol, esterified with six isostearic acid groups. Isostearic acid is a branched-chain fatty acid, which imparts unique properties to the compound, such as enhanced solubility in nonpolar solvents and improved stability compared to linear-chain fatty acid esters. This compound is primarily used in cosmetics as an emollient and texture enhancer due to its ability to form non-greasy films and improve skin feel .

Properties

CAS No.

93843-30-2

Molecular Formula

C114H218O12

Molecular Weight

1780.9 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentakis(16-methylheptadecanoyloxy)hexyl] 16-methylheptadecanoate

InChI

InChI=1S/C114H218O12/c1-99(2)85-73-61-49-37-25-13-19-31-43-55-67-79-91-107(115)121-97-105(123-109(117)93-81-69-57-45-33-21-15-27-39-51-63-75-87-101(5)6)113(125-111(119)95-83-71-59-47-35-23-17-29-41-53-65-77-89-103(9)10)114(126-112(120)96-84-72-60-48-36-24-18-30-42-54-66-78-90-104(11)12)106(124-110(118)94-82-70-58-46-34-22-16-28-40-52-64-76-88-102(7)8)98-122-108(116)92-80-68-56-44-32-20-14-26-38-50-62-74-86-100(3)4/h99-106,113-114H,13-98H2,1-12H3/t105-,106+,113-,114-/m1/s1

InChI Key

SVZVVNOCJMMFHU-GHSJRZJJSA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucitol hexaisostearate is synthesized through the esterification of D-glucitol with isostearic acid. The reaction typically involves heating D-glucitol and isostearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150-200°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes using reactors designed for high-temperature operations. The process is optimized to ensure high yield and purity of the product. The use of vacuum distillation is common to remove any unreacted starting materials and by-products, ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol hexaisostearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Glucitol hexaisostearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in the synthesis of other complex molecules due to its reactivity and functional groups .

Biology: In biological research, this compound is used in the formulation of drug delivery systems. Its amphiphilic nature allows it to form micelles and vesicles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Medicine: this compound is investigated for its potential in creating biocompatible materials for medical applications, such as wound dressings and tissue engineering scaffolds.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics, personal care products, and lubricants. Its emulsifying properties help in creating stable formulations, enhancing the texture and performance of the final products .

Mechanism of Action

D-Glucitol hexaisostearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension. This alignment is facilitated by the amphiphilic nature of the molecule, with the hydrophilic D-glucitol moiety interacting with aqueous phases and the hydrophobic isostearate chains interacting with non-aqueous phases .

Comparison with Similar Compounds

Structural and Functional Analogues

D-Glucitol hexaisostearate belongs to the broader class of sugar alcohol polyesters. Key analogues include:

  • D-Glucitol hexaacetate : A fully acetylated sorbitol derivative.
  • D-Glucitol hexaoleate : An ester with six oleic acid groups.

This analysis focuses on D-glucitol hexaacetate (CAS 7208-47-1) due to the availability of physicochemical data in the provided evidence.

Physicochemical Properties

Table 1: Key Properties of this compound vs. Hexaacetate
Property This compound D-Glucitol Hexaacetate (CAS 7208-47-1)
Ester Groups Six isostearic acids (branched C18) Six acetic acids (linear C2)
Molecular Weight ~1,800–1,900 g/mol (estimated) 492.45 g/mol (calculated)
Solubility Lipophilic (nonpolar solvents) Hydrophilic (polar solvents)
Viscosity High (due to bulky isostearate) Temperature-dependent (see Table 2)
Applications Cosmetics (emollient) Pharmaceuticals, plasticizers
Table 2: Viscosity of D-Glucitol Hexaacetate at Various Temperatures
Temperature (K) Viscosity (Pa·s)
665.58 0.0001300
732.52 0.0000714
799.46 0.0000433
866.40 0.0000284
933.34 0.0000198
1000.28 0.0000145
1067.22 0.0000110

Key Observations :

  • D-Glucitol hexaacetate exhibits a sharp decrease in viscosity with increasing temperature, typical of small, polar esters. This contrasts with the expected high viscosity of this compound, which retains thicker consistency due to steric hindrance from branched isostearate groups.
  • The hydrophilic nature of hexaacetate limits its utility in cosmetics, whereas hexaisostearate’s lipophilicity enhances compatibility with oils and waxes in skincare formulations.

Limitations in Available Data

No direct experimental data for this compound were found in the provided evidence. Properties are inferred from structural analogs and computational models (e.g., Joback and Crippen methods for hexaacetate) . Further studies are needed to validate these comparisons.

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